Ethyl 4-Nitrophenyl P-ethylphosphonate

Overview

Description

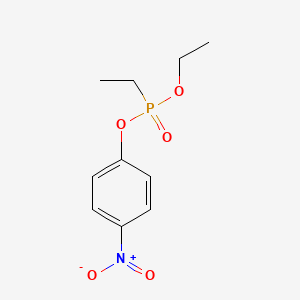

P-Nitrophenyl-O-ethyl ethylphosphonate is an organophosphorus compound with the molecular formula C10H14NO5P. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a nitrophenyl group, an ethyl group, and an ethylphosphonate moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-Nitrophenyl-O-ethyl ethylphosphonate typically involves the reaction of 4-nitrophenol with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as tetrahydrofuran, for several hours .

Industrial Production Methods

Industrial production of P-Nitrophenyl-O-ethyl ethylphosphonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

P-Nitrophenyl-O-ethyl ethylphosphonate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.

Nucleophilic Substitution: It reacts with nucleophiles, such as anionic nucleophiles, in microemulsion systems, leading to the formation of substituted products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used, and the reactions are often conducted in organic solvents like tetrahydrofuran.

Major Products Formed

Hydrolysis: The major products are phosphonic acid derivatives and 4-nitrophenol.

Nucleophilic Substitution: The products depend on the nucleophile used but generally include substituted phosphonates.

Scientific Research Applications

P-Nitrophenyl-O-ethyl ethylphosphonate has several scientific research applications:

Mechanism of Action

P-Nitrophenyl-O-ethyl ethylphosphonate exerts its effects primarily through the inhibition of cholinesterase enzymes. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine at synaptic junctions, resulting in prolonged neurotransmission. The inhibition is often irreversible, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Ethyl p-nitrophenyl phenylphosphonothionate: Similar in structure but contains a sulfur atom instead of an oxygen atom.

Ethyl p-nitrophenyl benzenethionophosphonate: Another related compound with a similar mechanism of action.

Uniqueness

P-Nitrophenyl-O-ethyl ethylphosphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to act as a potent cholinesterase inhibitor sets it apart from other similar compounds, making it valuable in both research and industrial applications .

Biological Activity

Ethyl 4-nitrophenyl P-ethylphosphonate (ENPEP) is an organophosphorus compound recognized for its biological activity, particularly as a reversible inhibitor of cholinesterase enzymes. This article explores its biological activity, mechanisms of action, potential applications, and comparative studies with similar compounds.

Chemical Structure and Properties

ENPEP has the molecular formula CHNOP and features both ethyl and nitro functional groups. Its structure contributes to its reactivity and biological activity, particularly in cholinergic signaling pathways.

ENPEP primarily functions as a cholinesterase inhibitor , which has significant implications for neurotransmission. Cholinesterases are crucial for breaking down acetylcholine, a neurotransmitter involved in muscle contraction and other nervous system functions. By inhibiting these enzymes, ENPEP can lead to increased levels of acetylcholine in synaptic clefts, which may result in cholinergic overstimulation and various neurological effects .

Effects on Cholinergic Signaling

The inhibition of cholinesterase by ENPEP affects both presynaptic and postsynaptic cholinergic receptors, suggesting a broader influence on cholinergic signaling pathways. This mechanism can potentially lead to symptoms associated with cholinergic toxicity, including muscle spasms, respiratory distress, and other neurological disturbances.

Case Studies

- Neurotoxic Effects : Research has indicated that ENPEP exhibits delayed neurotoxic effects typical of some organophosphorus compounds. In studies involving animal models, the phosphorylation of specific sites in nervous tissue was observed shortly after dosing, leading to long-term neurotoxic outcomes .

- Reactivation Studies : Studies have focused on the reactivation of erythrocyte cholinesterase inhibited by ENPEP using oximes. These investigations highlight the potential for therapeutic interventions following exposure to organophosphorus compounds .

- Comparative Toxicity : ENPEP has been compared with other organophosphorus compounds in terms of its inhibitory potency on cholinesterases. For instance, it was found to be less potent than diethyl 4-nitrophenyl phosphate but more effective than simpler organophosphate structures .

Applications

Given its biological activity, ENPEP is being explored for various applications:

- Pesticide Development : Due to its ability to inhibit cholinesterase, ENPEP may serve as a prototype for developing new pesticides targeting cholinergic pathways in pests.

- Therapeutic Research : The compound's interactions with cholinergic systems make it a candidate for studying treatments for conditions related to cholinergic dysregulation.

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between ENPEP and related organophosphorus compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| This compound | Contains nitrophenyl and ethyl groups | Reversible inhibitor of cholinesterase |

| Diethyl 4-nitrophenyl phosphate | Two ethyl groups on phosphorus | More potent cholinesterase inhibitor |

| O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate | Thioate group instead of oxygen | Different reactivity due to sulfur presence |

| Ethyl phenyl phosphate | Lacks nitro group; simpler structure | Less biological activity compared to nitro derivatives |

Properties

IUPAC Name |

1-[ethoxy(ethyl)phosphoryl]oxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14NO5P/c1-3-15-17(14,4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUJMEYKYHETBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048843 | |

| Record name | Ethyl 4-nitrophenyl ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-71-4 | |

| Record name | Ethyl 4-nitrophenyl P-ethylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrophenyl-O-ethyl ethylphosphonate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-nitrophenyl ethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-NITROPHENYL-O-ETHYL ETHYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H39MRI1X2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.